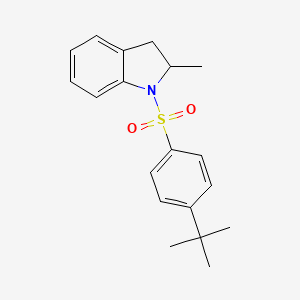![molecular formula C14H12F2N2O2 B7496777 N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496777.png)
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating various physiological functions such as sleep, pain, and cardiovascular function. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.
Wirkmechanismus
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating the receptor. The adenosine A1 receptor is involved in various physiological functions, including the regulation of neurotransmitter release, neuronal excitability, and vascular tone. By blocking the adenosine A1 receptor, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide can modulate these functions and potentially provide therapeutic benefits in various diseases.
Biochemical and physiological effects:
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been shown to increase dopamine release in the striatum, suggesting a potential therapeutic application in Parkinson's disease. N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has also been shown to reduce infarct size and improve neurological function in animal models of ischemic stroke. However, the exact mechanisms underlying these effects are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor. However, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide also has some limitations, including its relatively short half-life and potential off-target effects at high concentrations. Researchers should carefully consider these factors when designing experiments using N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide. For example, further studies are needed to elucidate the exact mechanisms underlying its neuroprotective effects in Parkinson's disease and ischemic stroke. N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide could also be investigated for its potential therapeutic applications in other diseases, such as Alzheimer's disease and chronic pain. Additionally, new analogs of N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide could be synthesized and tested for improved potency and selectivity for the adenosine A1 receptor. Overall, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide remains an important research tool for studying the adenosine A1 receptor and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves several steps, starting from the reaction of 3,5-difluorobenzylamine with 2-chloroacetylpyridine to form 3,5-difluorobenzylidene-2-oxopyridine. This intermediate is then reacted with methylamine to form N-methyl-3,5-difluorobenzylidene-2-oxopyridine-4-carboxamide, which is further reacted with acetic anhydride to form N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been widely used in scientific research to study the function of the adenosine A1 receptor and its potential therapeutic applications. For example, N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been used to investigate the role of the adenosine A1 receptor in regulating sleep-wake cycles and pain perception. N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has also been studied for its potential neuroprotective effects in Parkinson's disease and ischemic stroke.
Eigenschaften
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-18-3-2-10(6-13(18)19)14(20)17-8-9-4-11(15)7-12(16)5-9/h2-7H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQOJZNQLCGDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)phenyl]furan-3-carboxamide](/img/structure/B7496705.png)

![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496720.png)
![N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]methanamine](/img/structure/B7496730.png)


![N-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7496751.png)
![[4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7496752.png)
![8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7496760.png)

![2-Fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496789.png)
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7496790.png)
![N-[5-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]acetamide](/img/structure/B7496810.png)